molecular formula C11H10N4O2 B13383298 6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol CAS No. 343349-22-4

6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol

Cat. No.: B13383298
CAS No.: 343349-22-4
M. Wt: 230.22 g/mol
InChI Key: IVZZJTFYWWKPNY-UHFFFAOYSA-N
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Description

6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol typically involves the condensation reaction between 4-hydroxybenzaldehyde and 6-amino-4-pyrimidinol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Ethers or esters, depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol involves its interaction with various molecular targets. The Schiff base moiety allows it to form stable complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol is unique due to its pyrimidinol core, which provides additional sites for chemical modification and interaction with metal ions. This enhances its potential for forming diverse metal complexes with various applications in catalysis, medicine, and materials science .

Properties

CAS No.

343349-22-4

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

4-amino-5-[(4-hydroxyphenyl)methylideneamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N4O2/c12-10-9(11(17)15-6-14-10)13-5-7-1-3-8(16)4-2-7/h1-6,16H,(H3,12,14,15,17)

InChI Key

IVZZJTFYWWKPNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(N=CNC2=O)N)O

Origin of Product

United States

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